N-(3-ethoxyphenyl)-3-methoxybenzamide

Description

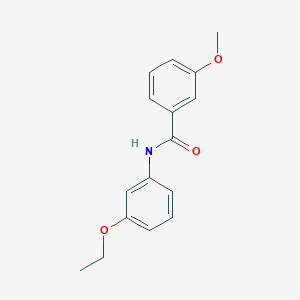

N-(3-Ethoxyphenyl)-3-methoxybenzamide (IUPAC name: this compound), also referred to as EPPTB in pharmacological studies, is a benzamide derivative characterized by a 3-ethoxy substitution on the aniline ring and a 3-methoxy group on the benzoyl moiety. This compound has garnered attention for its role as a selective antagonist of trace amine-associated receptor 1 (TAAR1) and TAAR5, which are implicated in olfactory signaling and neuromodulation . Its structural features, including the ethoxy and methoxy groups, contribute to its binding affinity and selectivity for these receptors.

Properties

IUPAC Name |

N-(3-ethoxyphenyl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-3-20-15-9-5-7-13(11-15)17-16(18)12-6-4-8-14(10-12)19-2/h4-11H,3H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBILTMVAXZLWAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Compound 2)

- Structural Features : Incorporates a piperazine-ethyl linker and a 4-chlorophenyl group.

- Pharmacological Target: High-affinity ligand for dopamine D4 receptors (Ki = nanomolar range) with >100-fold selectivity over D2, D3, serotonin (5-HT1A, 5-HT2A/C), and sigma1 receptors .

- Key Difference : Unlike EPPTB, this compound lacks the 3-ethoxy substitution and instead utilizes a piperazine-ethyl chain for receptor interaction.

Dual-Acting Compounds for Cystic Fibrosis Therapy

N-(2-((3-Cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide (CoPo-22)

- Structural Features: Combines a 3-methoxybenzamide core with a cyanoquinoline-ethylamine side chain.

- Pharmacological Target : Dual corrector-potentiator of ΔF508-CFTR, addressing both cellular misprocessing and chloride channel dysfunction in cystic fibrosis .

- Functional Role: Reduces the need for separate corrector/potentiator administration, offering therapeutic and economic advantages .

- Key Difference: The quinoline moiety in CoPo-22 enables dual activity, a feature absent in EPPTB.

Kinase Inhibitors with Modified Benzamide Scaffolds

N-[(3Z)-3-(1H-Imidazol-2-ylmethylidene)-2-oxo-2,3-dihydro-1H-indol-5-yl]-3-methoxybenzamide (Compound 95)

- Structural Features : Features an imidazole-indole hybrid fused to the benzamide core.

- Functional Role : Demonstrates selective kinase inhibition (IC50 < 100 nM) and favorable physicochemical properties for drug development .

- Key Difference : The indole-imidazole substituent replaces the ethoxyphenyl group in EPPTB, altering target specificity.

Olfactory Receptor Antagonists

Timberol

- Structural Features: A non-benzamide compound (monoterpene alcohol) acting as a TAAR5 antagonist.

- Pharmacological Target : Blocks TAAR5 activation by trimethylamine (TMA), a compound found in bodily secretions .

- Functional Role : Used in olfactory research to study human social cues mediated by TAAR5 .

- Key Difference: Timberol’s non-benzamide structure contrasts sharply with EPPTB’s benzamide scaffold, highlighting divergent strategies for TAAR modulation.

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Target | Activity/Function | Selectivity/Notes |

|---|---|---|---|---|---|

| This compound | Benzamide | 3-ethoxy, 3-methoxy | TAAR1/TAAR5 | Antagonist | High selectivity for TAAR1/5 |

| Compound 2 (D4 ligand) | Benzamide + piperazine | 4-chlorophenyl, piperazine-ethyl | Dopamine D4 receptor | PET imaging probe | >100-fold selectivity over D2 |

| CoPo-22 | Benzamide + quinoline | Cyanoquinoline-ethylamine | ΔF508-CFTR | Dual corrector-potentiator | Reduces two-drug therapy needs |

| Compound 95 (TLK2 inhibitor) | Benzamide + indole | Imidazole-indole hybrid | TLK2 kinase | Inhibitor (IC50 < 100 nM) | Narrow kinase spectrum |

Research Findings and Implications

- EPPTB : Preclinical studies highlight its utility in dissecting TAAR1/5-mediated pathways in olfaction and neuropsychiatric disorders .

- Compound 2: Radiolabeled versions (e.g., carbon-11) enable non-invasive tracking of D4 receptor density in primate brains, aiding neurodegenerative disease research .

- CoPo-22 : Represents a breakthrough in cystic fibrosis therapy by combining corrector and potentiator activities, reducing treatment complexity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.